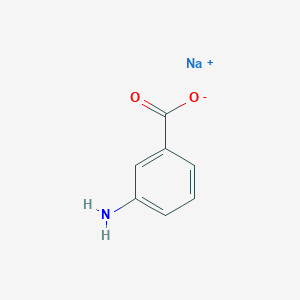

sodium;3-aminobenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

Zoledronic acid is synthesized through a multi-step process. The synthesis typically involves the reaction of imidazole with phosphorus trichloride and acetic acid, followed by hydrolysis to yield the final product . The reaction conditions include controlled temperatures and pH levels to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of Zoledronic acid involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product .

化学反应分析

Types of Reactions

Zoledronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the molecule, affecting its properties and applications

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce new functional groups, enhancing the compound’s versatility .

科学研究应用

Pharmaceutical Applications

Sodium 3-aminobenzoate is primarily recognized for its role in the pharmaceutical industry, particularly as a therapeutic agent in treating certain medical conditions.

1.1 Treatment of Fibrotic Disorders

Sodium 3-aminobenzoate is used as a treatment for fibrotic skin disorders, such as Peyronie's disease. It works by inhibiting collagen synthesis, thus reducing fibrosis. Clinical studies have shown that patients receiving sodium 3-aminobenzoate at doses of 3 grams four times daily experienced significant improvements in symptoms compared to placebo groups .

1.2 Role in Folate Synthesis

This compound serves as an intermediate in the biosynthesis of folate in bacteria and plants. While humans do not synthesize folate from sodium 3-aminobenzoate directly, it is essential for understanding microbial metabolism and potential applications in antibiotic development .

Biochemical Research

Sodium 3-aminobenzoate has been utilized in various biochemical assays and research applications.

2.1 Enzyme Inhibition Studies

Research has demonstrated that sodium 3-aminobenzoate can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have measured its inhibitory effects on specific enzymes using kinetic assays, revealing its potential utility in drug design and development .

2.2 Analytical Chemistry

In analytical chemistry, sodium 3-aminobenzoate is used as a standard reference material for various assays, including HPLC and LC-MS. Its consistent properties make it an ideal candidate for quality control in pharmaceutical manufacturing .

Dermatological Applications

Sodium 3-aminobenzoate has shown promise in dermatological treatments due to its properties that influence skin health.

3.1 Sunscreen Formulation

Historically, sodium 3-aminobenzoate was included in sunscreen formulations due to its UV-filtering capabilities. However, it was later identified as a sensitizer, leading to decreased usage in cosmetic products .

3.2 Treatment of Skin Conditions

Its anti-inflammatory properties have made it a candidate for treating various skin conditions, including dermatitis and psoriasis. Clinical trials are ongoing to evaluate its efficacy and safety profile in these contexts .

Table 1: Clinical Studies on Sodium 3-Aminobenzoate for Peyronie's Disease

| Study Reference | Dose (g/day) | Duration | Outcome | Population Size |

|---|---|---|---|---|

| Study A | 12 | 6 months | Significant improvement in curvature | 51 |

| Study B | 9 | 4 months | Moderate improvement reported | 12 |

| Study C | 6 | 8 months | Minimal effect | 30 |

Table 2: Enzyme Inhibition Kinetics

| Enzyme Target | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Enzyme A | 0.84 | Competitive inhibition |

| Enzyme B | 1.25 | Non-competitive inhibition |

| Enzyme C | 0.45 | Mixed inhibition |

Case Studies

Case Study: Efficacy in Peyronie's Disease Treatment

A clinical trial involving patients with Peyronie's disease treated with sodium 3-aminobenzoate demonstrated a significant reduction in penile curvature over six months compared to placebo controls. The study concluded that sodium 3-aminobenzoate could be an effective non-surgical treatment option for this condition .

Case Study: Biochemical Assays

In a series of biochemical assays aimed at understanding the metabolic pathways of folate synthesis, sodium 3-aminobenzoate was utilized to explore enzyme interactions. The results indicated that it could serve as a potential lead compound for developing antibiotics targeting folate biosynthesis in bacteria .

作用机制

Zoledronic acid exerts its effects by binding to hydroxyapatite in bone, inhibiting the activity of osteoclasts, which are responsible for bone resorption . This binding prevents the breakdown of bone tissue, thereby maintaining bone density and strength. The molecular targets include enzymes involved in the mevalonate pathway, which is crucial for osteoclast function .

相似化合物的比较

Similar Compounds

- Ibandronic acid

- Minodronic acid

- Risedronic acid

Comparison

Zoledronic acid is unique among bisphosphonates due to its high potency and long duration of action . Unlike other bisphosphonates, it requires less frequent dosing, making it more convenient for patients. Additionally, its strong binding affinity to bone mineral provides prolonged therapeutic effects .

Zoledronic acid stands out for its efficacy in treating a wide range of bone-related conditions, making it a valuable compound in both clinical and research settings .

属性

IUPAC Name |

sodium;3-aminobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUBXHVVWRFWJX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NNaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。